molecular formula C21H34O5S B10774262 Epipregnanolone sulphate

Epipregnanolone sulphate

Cat. No.: B10774262
M. Wt: 398.6 g/mol
InChI Key: MENQCIVHHONJLU-ACWDEBGSSA-N
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Description

Epipregnanolone sulphate, also known as 3β-hydroxy-5β-pregnan-20-one sulphate, is an endogenous neurosteroid. It is a sulphated derivative of epipregnanolone, which itself is a metabolite of progesterone. This compound acts as a negative allosteric modulator of the GABA A receptor and a TRPM3 channel activator . It plays a significant role in modulating neuronal excitability and has been studied for its potential therapeutic applications in various neurological conditions.

Chemical Reactions Analysis

Types of Reactions: Epipregnanolone sulphate undergoes various chemical reactions, including:

    Oxidation: Conversion to epipregnanolone through desulphation.

    Reduction: Reduction of the ketone group to form dihydro derivatives.

    Substitution: Sulphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminium hydride.

    Substitution: Requires nucleophilic reagents and appropriate catalysts.

Major Products:

    Desulphated Epipregnanolone: Formed through oxidation.

    Dihydro Derivatives: Formed through reduction reactions.

Scientific Research Applications

Epipregnanolone sulphate has a wide range of applications in scientific research:

Mechanism of Action

Epipregnanolone sulphate exerts its effects primarily through modulation of ion channels and neurotransmitter receptors. It acts as a negative allosteric modulator of the GABA A receptor, reducing the receptor’s response to GABA . Additionally, it activates TRPM3 channels, influencing calcium ion influx and neuronal excitability . These actions are mediated through specific binding sites on the receptors and channels, altering their conformation and function.

Comparison with Similar Compounds

Epipregnanolone sulphate is unique among neurosteroids due to its specific sulphation and its dual role as a GABA A receptor modulator and TRPM3 channel activator. Similar compounds include:

Properties

Molecular Formula

C21H34O5S

Molecular Weight

398.6 g/mol

IUPAC Name

[(3S,5R,10S,13S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16?,17?,18?,19?,20+,21-/m1/s1

InChI Key

MENQCIVHHONJLU-ACWDEBGSSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C

Origin of Product

United States

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